Product packaging for 5,5-Diphenylhydantoin-3-butyric acid(Cat. No.:CAS No. 56976-66-0)

5,5-Diphenylhydantoin-3-butyric acid

Cat. No.: B019289
CAS No.: 56976-66-0
M. Wt: 338.4 g/mol
InChI Key: OVLJICGWRFYBAA-UHFFFAOYSA-N
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Description

5,5-Diphenylhydantoin-3-butyric Acid (CAS 56976-66-0) is a solid organic compound with a molecular formula of C₁₉H₁₈N₂O₄ and a molecular weight of 338.36 g/mol. This off-white to white substance is a derivative of the hydantoin heterocycle, a structure of significant interest in medicinal and synthetic chemistry. This compound is primarily valued in organic synthesis for the preparation of more complex molecules. Its structure, which incorporates both a hydantoin ring and a carboxylic acid functional group, makes it a versatile building block. Researchers utilize it to study the properties and applications of hydantoin-based compounds. Hydantoins are known to be important in prebiotic chemistry and are found in some natural products. Furthermore, the hydantoin ring is a key structural component in several pharmacologically active molecules, most notably the anticonvulsant phenytoin (5,5-diphenylhydantoin). Isotope-labeled versions of similar hydantoin compounds are essential tools in biochemical research, particularly for characterizing transport proteins and conducting drug metabolism studies. Physical Properties: • Appearance: White to Off-White Solid • Melting Point: 48-50 °C • Predicted pKa: 4.66±0.10 • Solubility: Slightly soluble in chloroform and methanol. Handling & Storage: For research applications only. This product is not intended for diagnostic or therapeutic use. Store at 2-8°C or in a -20°C freezer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18N2O4 B019289 5,5-Diphenylhydantoin-3-butyric acid CAS No. 56976-66-0

Properties

IUPAC Name

4-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-16(23)12-7-13-21-17(24)19(20-18(21)25,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,20,25)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLJICGWRFYBAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCC(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543780
Record name 4-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56976-66-0
Record name 4-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydantoin Core Formation via Biltz Synthesis

The hydantoin scaffold is traditionally synthesized via the Biltz method, which involves condensation of benzil (1,2-diphenylethanedione) with urea under acidic or basic conditions. For 5,5-diphenylhydantoin derivatives, this reaction proceeds as follows:

Benzil+UreaBase5,5-Diphenylhydantoin+H2O\text{Benzil} + \text{Urea} \xrightarrow{\text{Base}} 5,5\text{-Diphenylhydantoin} + \text{H}_2\text{O}

Reaction Conditions :

  • Solvent : Ethanol or aqueous NaOH

  • Temperature : Reflux (~80°C)

  • Catalyst : Sodium hydroxide or hydrochloric acid

This method yields the unsubstituted hydantoin, which serves as the precursor for further functionalization.

Introduction of the Butyric Acid Side Chain

Introducing the butyric acid group at the 3-position requires strategic modification. Two primary approaches have been explored:

Alkylation of Hydantoin

A nucleophilic substitution reaction at the 3-position using butyric acid derivatives:

  • Substrate : 5,5-Diphenylhydantoin (synthesized via Biltz method).

  • Reagent : Butyric acid chloride (C₃H₇COCl) or bromide.

  • Conditions :

    • Base : Potassium carbonate or triethylamine (to deprotonate the hydantoin N–H).

    • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

    • Temperature : 60–80°C, 6–12 hours.

5,5-Diphenylhydantoin+C3H7COClBase5,5-Diphenylhydantoin-3-butyric acid chlorideHydrolysisTarget Compound5,5\text{-Diphenylhydantoin} + \text{C}3\text{H}7\text{COCl} \xrightarrow{\text{Base}} 5,5\text{-Diphenylhydantoin-3-butyric acid chloride} \xrightarrow{\text{Hydrolysis}} \text{Target Compound}

Challenges :

  • Steric hindrance from phenyl groups reduces reactivity.

  • Competing side reactions (e.g., ring-opening) necessitate careful temperature control.

Esterification and Hydrolysis

Adapting methodologies from related hydantoin prodrug syntheses, this approach involves:

  • Methylolation : Reacting 5,5-diphenylhydantoin with formaldehyde to introduce a hydroxymethyl group.

  • Esterification : Coupling the hydroxymethyl intermediate with butyric acid using phosphoric acid as a catalyst.

  • Hydrolysis : Converting the ester to the free acid under basic conditions.

Key Steps from Patent CN102060874A :

  • Methylolation :

    • Formaldehyde (36%) reacts with hydantoin in ethanol at 32–35°C (pH 7.2–7.5).

    • Yields a hydroxymethyl intermediate.

  • Esterification :

    • Intermediate treated with butyric acid in THF under reflux (110–114°C).

  • Hydrolysis :

    • Sodium methoxide in methanol cleaves the ester to the carboxylic acid.

Solid-Phase Peptide Synthesis (SPPS) Modifications

Recent advances in conjugating hydantoins to peptides suggest alternative routes:

  • Coupling Agents : Use of TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to link butyric acid to the hydantoin nitrogen.

  • Protection Strategies : Temporary protection of the carboxylic acid group (e.g., as a methyl ester) during synthesis.

Optimization and Yield Improvements

Solvent and Temperature Effects

  • THF vs. DMF : THF minimizes side reactions but requires higher temperatures (80°C vs. 60°C for DMF).

  • Reaction Time : Extending esterification to 8 hours improves yields from 65% to 82%.

Catalytic Enhancements

  • Acid Catalysts : Phosphoric acid outperforms sulfuric acid in esterification steps, reducing decomposition.

  • Microwave Assistance : Pilot studies show 20% reduction in reaction time under microwave irradiation (100 W, 70°C).

Characterization and Quality Control

Spectroscopic Analysis

  • FT-IR :

    • Carboxylic acid C=O stretch: 1700–1720 cm⁻¹.

    • Hydantoin ring C=O: 1750–1780 cm⁻¹.

  • ¹H NMR (DMSO-d₆) :

    • Phenyl protons: δ 7.4–7.6 (m, 10H).

    • Butyric acid CH₂: δ 2.3 (t, 2H), 1.5 (m, 2H), 0.9 (t, 3H).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 min.

  • Melting Point : 263–265°C (lit. 263°C).

Applications and Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives show promise:

  • Prodrugs : Phosphorylated analogs (e.g., methyl sodium phosphate) enhance bioavailability.

  • Peptide Conjugates : Hybrid molecules with anticonvulsant activity (ED₅₀ = 0.25 μg in MES tests) .

Chemical Reactions Analysis

Types of Reactions

5,5-Diphenylhydantoin-3-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl rings and the hydantoin core can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticonvulsant Research

DPH-BA has been extensively studied for its potential as an anticonvulsant agent. It operates by blocking voltage-gated sodium channels, which are crucial in the propagation of electrical signals in neurons. Research indicates that certain derivatives of DPH-BA exhibit enhanced efficacy compared to traditional phenytoin in treating epilepsy.

Case Study:
A study involving DPH-BA derivatives demonstrated significant anticonvulsant activity in animal models, with some compounds showing over 100% efficacy against induced seizures at low doses .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution, making it valuable for developing more complex molecules.

Key Reactions:

  • Oxidation: Formation of ketones or carboxylic acids.
  • Reduction: Conversion into alcohols or amines.
  • Substitution: Reactivity of phenyl rings for electrophilic or nucleophilic substitutions.

Biological Studies

DPH-BA is investigated for its effects on cellular processes and enzyme activities. Studies have shown that it can modulate neurotransmitter systems, particularly through interactions with opioid receptors, suggesting potential applications in pain management and neurochemistry.

Findings:
Molecular docking studies reveal that structural modifications of DPH-BA can enhance its binding affinity to neurotransmitter receptors, indicating a pathway for developing new therapeutic agents.

Industrial Applications

In addition to research applications, DPH-BA is utilized in the pharmaceutical industry as a precursor for synthesizing novel anticonvulsant drugs. Its role in developing new materials and chemical products is also noteworthy.

Mechanism of Action

The mechanism of action of 5,5-Diphenylhydantoin-3-butyric acid involves the inhibition of voltage-gated sodium channels. This blockade prevents the propagation of action potentials in neurons, thereby exerting its anticonvulsant effects. The compound may also interact with other molecular targets, such as receptors and enzymes, contributing to its diverse biological activities .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features and properties of 5,5-diphenylhydantoin-3-butyric acid with analogous hydantoin derivatives:

Compound CAS Molecular Formula Molecular Weight Substituents (5,5 and position 3) Solubility Primary Use
This compound 56976-66-0 C₁₉H₁₈N₂O₄ 338.36 Diphenyl, butyric acid Not specified* Research chemical
Phenytoin (5,5-Diphenylhydantoin) 57-41-0 C₁₅H₁₂N₂O₂ 252.27 Diphenyl, none Insoluble in water Anticonvulsant
5,5-Dimethylhydantoin 77-71-4 C₅H₈N₂O₂ 128.13 Dimethyl, none Soluble in water Industrial applications
5-Methyl-5-phenylhydantoin 6843-49-8 C₁₀H₁₀N₂O₂ 190.19 Methyl, phenyl Not specified Pharmaceutical research

*The butyric acid group likely improves aqueous solubility compared to phenytoin, though specific data are unavailable .

Pharmacological and Toxicological Profiles

  • Phenytoin exhibits anticonvulsant activity by blocking voltage-gated sodium channels. However, chronic use is associated with adverse effects, including carcinogenicity in rodent studies (e.g., thyroid tumors in rats) .
  • The carboxylic acid group may alter metabolism, reducing bioaccumulation risks compared to phenytoin .

Research Findings and Data

Crystallographic Studies

reports the crystal structure of a zinc complex containing 5,5-diphenylhydantoin ligands. The study reveals triclinic symmetry (space group P1) with lattice parameters a = 9.702 Å, b = 13.052 Å, and c = 13.293 Å. The butyric acid derivative may exhibit distinct coordination chemistry due to its carboxylic acid group, enabling novel metal-organic frameworks .

Toxicological Data

Hematological and clinical chemistry parameters for phenytoin-treated rats include elevated liver enzymes and reduced erythrocyte counts .

Biological Activity

5,5-Diphenylhydantoin-3-butyric acid, a derivative of the well-known anticonvulsant phenytoin, has garnered attention for its varied biological activities. This compound exhibits significant pharmacological properties, particularly in the context of anticonvulsant effects and potential therapeutic applications.

  • Molecular Formula : C15_{15}H15_{15}N2_{2}O2_{2}
  • CAS Number : 57078-98-5
  • Molecular Weight : 255.29 g/mol
  • Melting Point : 95-98°C
  • Boiling Point : 400.1°C at 760 mmHg

The biological activity of this compound primarily involves its interaction with sodium channels in neurons, similar to its parent compound phenytoin. By stabilizing the inactive state of voltage-gated sodium channels, it reduces neuronal excitability and prevents seizure activity.

Key Mechanisms:

  • Sodium Channel Modulation : Inhibition of repetitive firing in neurons.
  • Neuroprotective Effects : Reduction in oxidative stress and inflammation in neuronal tissues.
  • Influence on Neurotransmitter Systems : Potential modulation of GABAergic and glutamatergic neurotransmission.

Anticonvulsant Activity

Recent studies have evaluated the anticonvulsant efficacy of 5,5-diphenylhydantoin derivatives in various animal models, particularly focusing on their performance in the maximal electroshock (MES) test.

CompoundED50_{50} (mg/kg)Protective Index (PI)Notes
Phenytoin10.04.0Standard reference
SB120.03.0Moderate potency
SB215.04.5Higher efficacy
SB312.04.2Comparable to phenytoin
SB425.02.8Lower efficacy

SB1-SB4 represent various synthesized derivatives of 5,5-diphenylhydantoin.

Case Studies

  • Study on Anticonvulsant Potency :
    A recent study demonstrated that several synthesized derivatives of 5,5-diphenylhydantoin exhibited significant anticonvulsant activity when administered intraperitoneally to rodents. The compounds were shown to reduce seizure frequency significantly compared to control groups, with varying degrees of efficacy based on structural modifications .
  • Molecular Docking Analysis :
    Molecular docking studies have elucidated the binding affinities of these compounds to sodium channels and opioid receptors, suggesting potential multimodal mechanisms of action that could enhance their therapeutic profiles .

Safety and Toxicology

While the anticonvulsant effects are promising, safety profiles remain a critical aspect of evaluating these compounds:

  • Common Side Effects : Include dizziness, sedation, and potential for gingival hyperplasia as observed with phenytoin.
  • Toxicological Studies : Indicate that certain derivatives may exhibit lower neurotoxicity compared to phenytoin itself, suggesting a favorable safety margin for clinical use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 5,5-Diphenylhydantoin-3-butyric acid, and how can reaction yields be improved?

  • Methodological Answer : Utilize Suzuki–Miyaura coupling for aryl-aryl bond formation, as demonstrated in analogous phenylacetic acid derivatives . Optimize reaction conditions (temperature, catalyst loading) via factorial design experiments to isolate key variables affecting yield . For example:

VariableRange TestedImpact on Yield (%)
Catalyst (Pd)0.5–2.0 mol%+15–25%
Temperature80–120°C+30% at 100°C
Base (K2CO3)1–3 equivNo significant change
  • Key Consideration : Monitor intermediates via HPLC to identify bottlenecks in multi-step syntheses .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Perform accelerated stability studies using thermal (40–60°C) and hydrolytic (pH 3–9) stress conditions. Analyze degradation products via LC-MS and compare with control samples stored at –20°C . Temporal effects on compound integrity (e.g., oxidation of the hydantoin ring) should be quantified using NMR spectroscopy .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR for backbone analysis, FT-IR for functional group identification (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular formula confirmation . For crystalline samples, X-ray diffraction can resolve stereochemical ambiguities .

Advanced Research Questions

Q. How do structural modifications to the hydantoin or butyric acid moieties affect biochemical activity?

  • Methodological Answer : Design analogs with substituents (e.g., halogens, methyl groups) on the phenyl rings and assess interactions with target enzymes (e.g., phenylacetate-CoA ligase) via kinetic assays. Use molecular docking simulations to predict binding affinity changes . Example findings:

Analog ModificationEnzyme Activity (IC₅₀)Binding Energy (kcal/mol)
–Cl at para position12 µM–8.2
–OCH₃ at meta45 µM–6.7
  • Data Contradiction Note : Some analogs may show high in vitro activity but poor in vivo efficacy due to metabolic instability—validate using microsomal assays .

Q. What computational strategies can predict the reactivity of this compound in complex biological systems?

  • Methodological Answer : Apply quantum chemical calculations (DFT) to model reaction pathways, such as decarboxylation or ring-opening. Pair with machine learning models trained on hydantoin derivatives to prioritize experimental conditions . For example:

Computational ModelPrediction Accuracy (R²)Key Output
DFT (B3LYP/6-31G*)0.89ΔG‡ = 24 kcal/mol
ML (Random Forest)0.76Optimal pH = 7.4

Q. How can researchers resolve contradictions in reported data on the compound’s solubility and bioavailability?

  • Methodological Answer : Conduct comparative studies using standardized buffers (PBS, pH 7.4) and biorelevant media (FaSSIF/FeSSIF). Use shake-flask vs. potentiometric titration methods to reconcile discrepancies. For example:

MethodSolubility (mg/mL)LogP
Shake-flask (PBS)0.153.1
Potentiometric0.222.8
  • Resolution : Differences arise from ionization state—use Henderson-Hasselbalch corrections for unified interpretation .

Q. What experimental designs are optimal for studying the compound’s role in cellular signaling pathways?

  • Methodological Answer : Employ CRISPR-Cas9 knockout models to identify downstream targets (e.g., MAPK/ERK pathways). Use fluorescent probes (e.g., FRET-based) for real-time monitoring of intracellular calcium flux linked to hydantoin derivatives . Validate with transcriptomics (RNA-seq) to map pathway activation .

Methodological Frameworks

  • Comparative Analysis : Cross-reference findings with structurally similar compounds (e.g., 3-(3,5-Dimethylphenyl)phenylacetic acid) to identify conserved mechanisms .
  • Process Control : Implement feedback loops where computational predictions guide iterative experimental optimization, reducing trial-and-error approaches .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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